molecular formula C7H8O3 B8785688 6-ethyl-4-hydroxy-2H-pyran-2-one CAS No. 36795-97-8

6-ethyl-4-hydroxy-2H-pyran-2-one

Cat. No. B8785688
CAS RN: 36795-97-8
M. Wt: 140.14 g/mol
InChI Key: IETIERQJAXZVEP-UHFFFAOYSA-N
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Description

6-ethyl-4-hydroxy-2H-pyran-2-one is a useful research compound. Its molecular formula is C7H8O3 and its molecular weight is 140.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-ethyl-4-hydroxy-2H-pyran-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-ethyl-4-hydroxy-2H-pyran-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

36795-97-8

Product Name

6-ethyl-4-hydroxy-2H-pyran-2-one

Molecular Formula

C7H8O3

Molecular Weight

140.14 g/mol

IUPAC Name

6-ethyl-4-hydroxypyran-2-one

InChI

InChI=1S/C7H8O3/c1-2-6-3-5(8)4-7(9)10-6/h3-4,8H,2H2,1H3

InChI Key

IETIERQJAXZVEP-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CC(=O)O1)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 3-propionyl-4-hydroxy-5-carboxy-6-ethyl-2-pyrone (7 gm) in concentrated sulphuric acid (14 ml) and water (2 ml) was heated in an oil bath set at 120° C. for 2 hours. The solution was cooled and then poured into ice. The insoluble solid was filtered. The filtrate was extracted with ethyl acetate (3×100 ml). The combined organic layer was dried over magnesium sulphate and evaporated to give a dirty brown solid. The combined solid from the filtration and the extraction was purified by flash column chromatography (Whatman LPS-II silica gel, elution gradient: 40 to 80% ethyl acetate:pet. ether 30-60) to give 4-hydroxy-6-ethyl-2-pyrone, which was further purified by recrystallization from ether. (Yield: 2.7 gm), m.p. 106°-108° C.
Name
3-propionyl-4-hydroxy-5-carboxy-6-ethyl-2-pyrone
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
14 mL
Type
solvent
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of 25% (v/v) trifluoroacetic acid (TFA) in trifluoroacetic anhydride (TFAA, 1117 mL) was placed in a 2 liter round bottom flask and cooled in an ice bath for 40 minutes. Crude compound U was loaded into an addition funnel and slowly added to the stirred mixture over 2 hours. The reaction was allowed to warm up to room temperature overnight. The TFA/TFAA solution was removed by rotary evaporation. Residual TFA could be removed azeotropically with toluene. The residue was then purified by silica gel chromatography eluting with a gradient of 10-50% ethyl acetate in dichloromethane. The appropriate fractions were collected and concentrated by rotary evaporation to yield compound V (63.15 g, 45%) as a yellow solid. 1H NMR CDCl3 δ: 11.08 (bs, 1H), 6.00 (s, 1H), 5.59 (s, 1H), 2.52 (q, 2H, J=8.0 Hz), 1.22 (t, 3H, J=8.0 Hz). ESMS m/z: 141.0 [M+H+].
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1117 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
45%

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